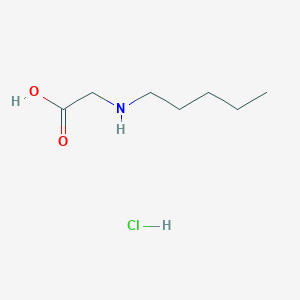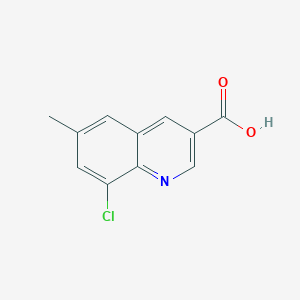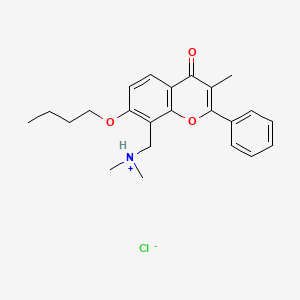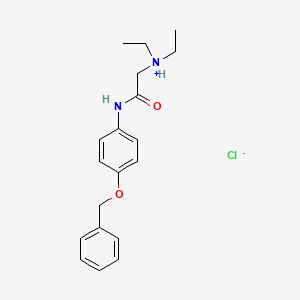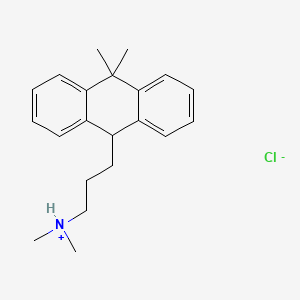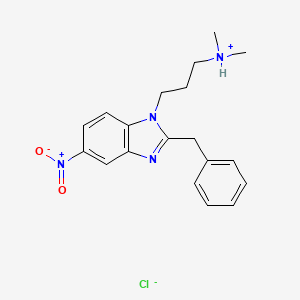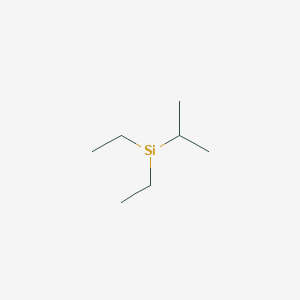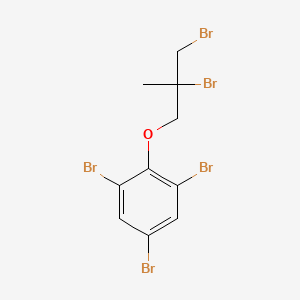
1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene is a brominated aromatic compound with the molecular formula C10H9Br5O. It is characterized by the presence of multiple bromine atoms attached to a benzene ring and an ether linkage. This compound is known for its high density and boiling point, making it a significant subject of study in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Bromination: The acylated product is then brominated using bromine or a bromine source under controlled conditions to introduce bromine atoms at specific positions on the benzene ring.
Etherification: The final step involves the reaction of the brominated benzene with 2,3-dibromo-2-methylpropyl alcohol to form the ether linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
化学反応の分析
Types of Reactions
1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can lead to the formation of carboxylic acids or ketones .
科学的研究の応用
1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of flame retardants and other brominated compounds
作用機序
The mechanism of action of 1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene involves its interaction with molecular targets through its bromine atoms and ether linkage. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, and disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1,3,5-Tribromobenzene: Similar in structure but lacks the ether linkage.
2,4,6-Tribromophenol: Contains bromine atoms but has a hydroxyl group instead of an ether linkage.
1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene: Similar but with a different alkyl group in the ether linkage
Uniqueness
1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene is unique due to its specific arrangement of bromine atoms and the presence of a 2,3-dibromo-2-methylpropoxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
特性
CAS番号 |
36065-30-2 |
|---|---|
分子式 |
C10H9Br5O |
分子量 |
544.7 g/mol |
IUPAC名 |
1,3,5-tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene |
InChI |
InChI=1S/C10H9Br5O/c1-10(15,4-11)5-16-9-7(13)2-6(12)3-8(9)14/h2-3H,4-5H2,1H3 |
InChIキー |
WNMLTOIDDCEBNY-UHFFFAOYSA-N |
正規SMILES |
CC(COC1=C(C=C(C=C1Br)Br)Br)(CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



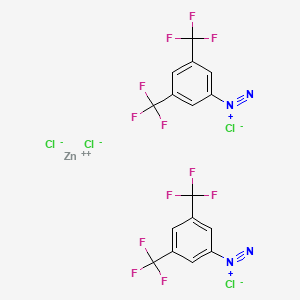
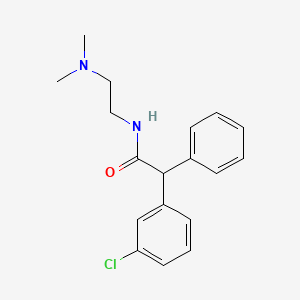
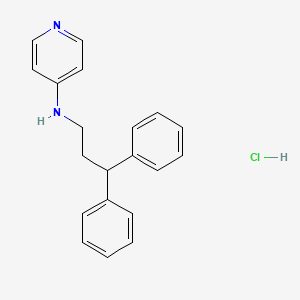

![3-O-ethyl 6a-O-methyl 6-methyl-6-oxo-1,3a,4,5-tetrahydrophospholo[2,3-c]pyrazole-3,6a-dicarboxylate](/img/structure/B13741215.png)
